2-Chloro-4,5-dimethyl-1H-imidazole
Overview
Description
2-Chloro-4,5-dimethyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C5H7ClN2 It is a derivative of imidazole, featuring a chlorine atom at the second position and methyl groups at the fourth and fifth positions
Mechanism of Action
Target of Action
2-Chloro-4,5-dimethyl-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of everyday applications . Imidazoles have been deployed in traditional applications in pharmaceuticals and agrochemicals . .
Mode of Action
Imidazoles in general are known to interact with their targets in a variety of ways, depending on the specific application . For example, in pharmaceutical applications, imidazoles often act by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Imidazoles in general are known to be involved in a diverse range of biochemical pathways, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-1,3-dimethylimidazolium chloride with a base, such as sodium hydroxide, to induce cyclization and form the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-dimethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of imidazole derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of 2-amino-4,5-dimethyl-1H-imidazole or 2-thio-4,5-dimethyl-1H-imidazole.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced substituents.
Scientific Research Applications
2-Chloro-4,5-dimethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and dyes.
Comparison with Similar Compounds
2-Chloro-1H-imidazole: Lacks the methyl groups at positions 4 and 5.
4,5-Dimethyl-1H-imidazole: Lacks the chlorine atom at position 2.
2-Bromo-4,5-dimethyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 2-Chloro-4,5-dimethyl-1H-imidazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-4,5-dimethyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-3-4(2)8-5(6)7-3/h1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTFDLMWNUVVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049126-78-4 | |
Record name | 2-chloro-4,5-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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